2-azido-N-(2,6-dimethylphenyl)acetamide
Overview
Description
“2-azido-N-(2,6-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12N4O . It has an average mass of 204.229 Da and a monoisotopic mass of 204.101105 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar azido compounds has been reported in the literature . For instance, 2-azido-N-phenylacetamide was synthesized by reacting 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide in a mixture of ethanol/water, then refluxed for 24 hours at 80 °C . After cooling, the product precipitated and was filtered off, dried, and recrystallized from ethanol .Scientific Research Applications
Biological Screening and Fingerprint Applications
2-azido-N-(2,6-dimethylphenyl)acetamide derivatives have shown promise in biological screening. A study by Khan et al. (2019) synthesized and characterized derivatives of this compound for antibacterial, antifungal, and anthelmintic activity. Additionally, these derivatives displayed potential in latent fingerprint analysis, showing good stickiness and finger rhythm, making them useful in detecting hidden fingerprints on various surfaces (Khan et al., 2019).
Chemical Structure Analysis
The compound's molecular structure has been a subject of analysis in crystallography. Gowda et al. (2007) examined its conformation, finding similarities with other closely related acetanilides. The study highlighted how the molecules are linked through N—H⋯O hydrogen bonds, which could be relevant for understanding its interactions and stability in various applications (Gowda, Svoboda, & Fuess, 2007).
Photoreaction Studies
In a study focused on identifying biochemical receptors, Palmer et al. (2007) synthesized azido analogues of this compound. These analogues were used in photoaffinity labeling of proteins to understand their molecular targets. This research highlighted the potential of azido compounds in exploring biochemical pathways and identifying drug targets (Palmer et al., 2007).
Chemical Synthesis and Process Development
The synthesis and process development of compounds related to this compound have also been a topic of interest. Guillaume et al. (2003) described a practical process for synthesizing a related compound, starting from piperazine and N-chloroacetyl-2,6-xylidine. This study provides insights into the efficient production of such compounds, which is essential for their application in various scientific fields (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
Mechanism of Action
Target of Action
The primary targets of 2-azido-N-(2,6-dimethylphenyl)acetamide are the central nervous system and the cardiovascular system . It may also affect the respiratory system .
Mode of Action
The exact mode of action of This compound It is known that similar compounds, such as lidocaine, stabilize the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses .
Result of Action
The molecular and cellular effects of This compound Similar compounds are known to produce analgesia and muscle relaxation .
Properties
IUPAC Name |
2-azido-N-(2,6-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-4-3-5-8(2)10(7)13-9(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBURYIXJGVQHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680651 | |
Record name | 2-Azido-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119053-70-2 | |
Record name | 2-Azido-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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